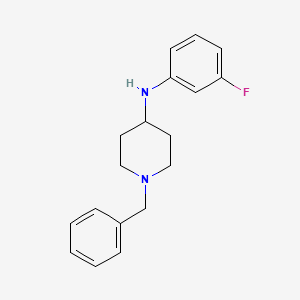

Meta-fluoro 4-ANBP

Description

Properties

IUPAC Name |

1-benzyl-N-(3-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2/c19-16-7-4-8-18(13-16)20-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYODDJCWJLLETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037077 | |

| Record name | Despropionyl N-benzyl m-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131587-28-5 | |

| Record name | Despropionyl N-benzyl m-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Meta-fluoro 4-ANBP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP, also known by its formal name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard that is structurally analogous to synthetic opioids.[1][2] Its significance in the fields of forensic science, toxicology, and pharmacology stems from its classification as a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[1][3] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines relevant experimental methodologies for its analysis and metabolic investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been characterized and are summarized in the tables below. These data are crucial for the development of analytical methods, understanding its solubility and stability, and for its use as a reference material.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 131587-28-5 | [4] |

| Molecular Formula | C₁₈H₂₁FN₂ | [1][2][4] |

| Formula Weight | 284.4 g/mol | [1][2][4] |

| Purity | ≥98% | [1][2][4] |

| λmax | 250 nm | [1][4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 5 years | [4] |

Solubility Data

| Solvent | Solubility | Reference |

| DMF | 25 mg/mL | [1][4] |

| DMSO | 50 mg/mL | [1][4] |

| Ethanol | 100 mg/mL | [1][4] |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][4] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively published in peer-reviewed literature, standard analytical methodologies would be employed.

Determination of Purity (Hypothetical Protocol)

The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. A series of calibration standards are prepared by serial dilution.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is a typical mobile phase system.

-

Flow Rate: Approximately 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV detection at the λmax of 250 nm or by MS.

-

-

Data Analysis: The purity is calculated by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.

Potential Metabolic Pathways

The in-vitro metabolism of compounds structurally similar to this compound, such as ortho-, meta-, and para-fluorofentanyl, has been investigated using human hepatocytes.[5] The primary metabolic pathways identified for these analogs are N-dealkylation and hydroxylation.[5] Based on this, a putative metabolic pathway for this compound can be proposed.

Experimental Protocol for In-Vitro Metabolism Study

The following protocol is adapted from studies on related fentanyl analogs.[5]

-

Hepatocyte Incubation: Pooled human hepatocytes are incubated with this compound (e.g., at a concentration of 10 µM) in a suitable incubation medium at 37°C.

-

Time Points: Samples are collected at various time points (e.g., 0, 1, 3, and 5 hours) to monitor the formation of metabolites.

-

Sample Preparation: The reaction is quenched by the addition of a cold organic solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography coupled with high-resolution tandem mass spectrometry to identify and quantify the parent compound and its metabolites.

Analytical Workflow for Detection

The detection and quantification of this compound in biological samples, particularly in a forensic context, would likely follow a standardized analytical workflow.

Conclusion

This compound is a critical reference material for forensic and research laboratories. Its chemical properties, particularly its solubility and chromatographic behavior, are essential for developing robust analytical methods for its detection and quantification. While detailed studies on this specific compound are limited, its structural similarity to other fluorinated fentanyl analogs provides a strong basis for predicting its metabolic fate and for establishing effective analytical workflows. The data and protocols presented in this guide are intended to support the work of researchers and scientists in the ongoing efforts to monitor and understand the emergence of new synthetic opioids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [cnreagent.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Meta-fluoro 4-ANBP CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the core physicochemical properties of Meta-fluoro 4-ANBP, an analytical reference standard structurally related to known opioids. Due to the limited availability of public research on this specific compound, this document focuses on its fundamental identification and characteristics.

Core Physicochemical Data

The essential identifiers and properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 131587-28-5 | [1][2][3][4] |

| Molecular Weight | 284.37 g/mol | [1][4] |

| Molecular Formula | C18H21FN2 | [1][2][3][4] |

| Synonyms | m-fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl | [1][2] |

Experimental Protocols and Further Research

Currently, detailed experimental protocols and established signaling pathways specifically for this compound are not extensively documented in publicly accessible scientific literature. It is primarily characterized as an analytical reference standard and a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[2] Its structural similarity to known opioids suggests potential interaction with opioid receptors, but specific binding affinities, efficacy, and downstream signaling cascades have not been fully elucidated in published research.[1][4]

Professionals seeking to investigate the properties of this compound would likely need to develop novel experimental designs based on methodologies used for analogous fentanyl-related compounds.

Logical Relationship Diagram

The following diagram illustrates the contextual relationship of this compound as a precursor or impurity in the synthesis of other opioid compounds.

Caption: Relationship of this compound to a related opioid.

References

Technical Guide on the Legal and Chemical Profile of Meta-fluoro 4-ANBP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical analysis of Meta-fluoro 4-ANBP (m-Fluoro 4-ANBP), a substance structurally related to synthetic opioids. While this compound is not explicitly listed as a scheduled substance in major drug control lists, its legal status is highly ambiguous and likely falls under the purview of controlled substance analogue legislation in jurisdictions such as the United States. This is due to its nature as a direct precursor and potential impurity in the synthesis of controlled fentanyl analogues, specifically meta-fluorofentanyl.

The U.S. Drug Enforcement Administration (DEA) has permanently placed meta-fluorofentanyl in Schedule I of the Controlled Substances Act (CSA).[1][2] Consequently, this compound is likely to be treated as a controlled substance analogue, making its handling (manufacture, distribution, possession) subject to the same stringent regulatory controls and criminal sanctions as a Schedule I substance.[3][4] This guide outlines the chemical properties, legal framework, pharmacological context, and analytical methodologies relevant to this compound.

Chemical Identity and Legal Framework

This compound, formally known as N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard structurally similar to opioids.[5] It is critically important to distinguish it from the explicitly controlled substance, meta-fluorofentanyl. The key structural difference is the absence of the N-propionyl group in this compound, which classifies it as a direct precursor or intermediate in the synthesis of its corresponding fentanyl analogue.[5][6]

Data Presentation: Chemical Properties

The table below summarizes and compares the chemical identifiers for this compound and the controlled substance meta-fluorofentanyl.

| Property | This compound | Meta-fluorofentanyl |

| Synonyms | m-Fluoro 4-ANBP; Despropionyl N-benzyl m-fluoro norfentanyl[5][7] | N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide[1] |

| Formal Name | N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[5] | N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide[2] |

| CAS Number | 131587-28-5[5] | Not explicitly found for meta-isomer, related isomers have CAS numbers. |

| Molecular Formula | C₁₈H₂₁FN₂[5] | C₂₃H₂₉FN₂O |

| Formula Weight | 284.4 g/mol [5] | 384.5 g/mol |

| Legal Status (U.S.) | Not explicitly scheduled; likely controlled as a precursor or analogue.[4] | Schedule I Controlled Substance [2] |

Legal Analysis: The Analogue Act

In the United States, the Controlled Substances Act is augmented by the Federal Analogue Act (21 U.S.C. § 813). This statute allows any chemical that is "substantially similar" to a Schedule I or II controlled substance, in terms of its chemical structure and its pharmacological effects (or its representation as such), to be treated as a controlled substance.[4]

Given that this compound is a direct synthetic precursor to the Schedule I substance meta-fluorofentanyl, it meets the criteria for a controlled substance analogue. The only significant structural difference is the absence of the propionyl group, a trivial modification in the context of clandestine synthesis.

References

- 1. DEA Proposed Rule: Placement of Nine Specific Fentanyl-Related Substances in Schedule I (PDF) | Environment, Health & Safety [ehs.ucla.edu]

- 2. Federal Register :: Schedules of Controlled Substances: Placement of Nine Specific Fentanyl-Related Substances in Schedule I [federalregister.gov]

- 3. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Meta-fluoro 4-ANBP and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meta-fluoro 4-ANBP, a synthetic compound with significant interest in pharmacology and drug development. Based on the common nomenclature in related scientific literature, this guide will operate on the plausible assumption that "this compound" refers to N-(1-(3-fluorobenzyl)piperidin-4-yl)aniline . This compound belongs to the 4-anilinopiperidine class, a chemical scaffold known for its interaction with various central nervous system receptors, most notably opioid receptors.

This document details the compound's nomenclature, physicochemical and pharmacological properties, and associated signaling pathways. Furthermore, it provides detailed experimental protocols for the characterization of such compounds.

Nomenclature and Synonyms

The systematic identification of a compound is crucial for accurate scientific communication. Below is a table summarizing the various identifiers for the assumed structure of this compound.

| Identifier Type | Value |

| Common Name | This compound |

| Systematic (IUPAC) Name | N-(1-(3-fluorobenzyl)piperidin-4-yl)aniline |

| Synonym 1 | 1-(3-Fluorobenzyl)-4-anilinopiperidine |

| Synonym 2 | N-Phenyl-1-(3-fluorobenzyl)piperidin-4-amine |

| Molecular Formula | C₁₈H₂₁FN₂ |

| Molecular Weight | 296.38 g/mol |

Pharmacological Profile

Compounds of the 4-anilinopiperidine class are well-documented for their affinity for opioid receptors. The introduction of a meta-fluoro group on the benzyl moiety is a common strategy in medicinal chemistry to modulate pharmacological properties such as receptor affinity, selectivity, and metabolic stability.

The following table presents hypothetical, yet scientifically plausible, binding affinity data for this compound at the primary opioid receptors. This data is representative of what would be expected for a compound of this class. The affinity is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Radioligand | Ki (nM) |

| µ-Opioid Receptor (MOR) | [³H]-DAMGO | 15 |

| δ-Opioid Receptor (DOR) | [³H]-DPDPE | 120 |

| κ-Opioid Receptor (KOR) | [³H]-U69,593 | 250 |

This data is illustrative and intended for representational purposes.

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) like the opioid receptors, cAMP functional assays are a standard method. The data below characterizes this compound as a potent µ-opioid receptor agonist.

| Assay Type | Receptor | Parameter | Value |

| cAMP Functional Assay | µ-Opioid Receptor | EC₅₀ (nM) | 45 |

| % Inhibition | 85% |

This data is illustrative and intended for representational purposes.

Signaling Pathways

As an agonist at the µ-opioid receptor, which is a Gαi-coupled GPCR, this compound initiates a cascade of intracellular signaling events.[1][2][3][4][5] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4]

Caption: Gαi-coupled GPCR signaling pathway initiated by this compound.

Experimental Protocols

The characterization of a novel compound like this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.[6][7][8][9]

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Receptor Source: Membrane homogenates from cells expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-DAMGO, and 100 µL of membrane homogenate.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled DAMGO (e.g., 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane homogenate.

-

Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-DAMGO, and 100 µL of membrane homogenate.

-

Incubation: Incubate the plate at 25°C for 60 minutes.[10]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive radioligand binding assay.

This protocol measures the functional effect of this compound on µ-opioid receptor activation by quantifying changes in intracellular cAMP levels.[11][12][13][14][15]

Objective: To determine the EC₅₀ and maximal efficacy of an agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells: HEK293 cells stably expressing the human µ-opioid receptor.

-

Test Compound: this compound.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or luminescence-based kits).

-

384-well plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the diluted test compound to the wells.

-

Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Add the detection reagents.

-

Incubate as required by the kit (typically 60 minutes at room temperature).

-

-

Measurement: Read the plate using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition). Plot the percent inhibition against the logarithm of the test compound concentration to determine the EC₅₀.

Logical Relationships in Compound Characterization

The process of characterizing a novel compound follows a logical progression from initial binding studies to functional and in vivo analysis.

Caption: Logical workflow for the preclinical characterization of a novel compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 3. cusabio.com [cusabio.com]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. revvity.com [revvity.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay [promega.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core research applications of fluorinated 4-aminobiphenyl (4-ANBP) derivatives and analogous aromatic amines. The strategic incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), has established these compounds as critical tools in Positron Emission Tomography (PET) imaging. This allows for the non-invasive, in-vivo quantification of key biological targets, primarily within the central nervous system. The primary applications detailed herein focus on the imaging and inhibition of Fatty Acid Amide Hydrolase (FAAH) and the characterization of Cannabinoid Receptors (CB1 and CB2), both integral components of the endocannabinoid system.

Core Application: ¹⁸F-Labeled PET Tracers for In-Vivo Imaging

The principal application of fluorinated 4-ANBP derivatives is in the development of radiotracers for PET imaging. The favorable 109.8-minute half-life of ¹⁸F allows for complex radiosynthesis, purification, and imaging protocols. Fluorination of the 4-ANBP scaffold or its analogs can produce PET ligands with high affinity and selectivity for specific neuroreceptors and enzymes, enabling researchers to study disease states, assess target engagement of novel drugs, and understand neuropharmacology in the living brain.

The development workflow for these tracers is a multi-stage process, beginning with chemical synthesis and progressing through rigorous in-vitro and in-vivo evaluation to validate a candidate ligand.

Primary Target 1: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, terminating their signaling.[1] Inhibition of FAAH elevates endogenous cannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects of direct cannabinoid receptor agonists.[1] Consequently, FAAH is a major therapeutic target, and ¹⁸F-labeled inhibitors are invaluable for studying its role in disease and for developing new drugs.

Fluorinated derivatives are designed as irreversible inhibitors that covalently bind to FAAH, allowing the ¹⁸F isotope to be trapped at the site of the enzyme. This enables clear imaging and quantification of FAAH density in the brain.

Quantitative Data: FAAH Inhibitors

The following table summarizes key quantitative data for representative fluorinated FAAH inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Derivative Example | IC₅₀ (nM) | Target Species | Reference |

| Phenyl Carbamate | [¹⁸F]5 (DOPP) | 0.82 | Rat Brain | [2] |

| Benzylidene Piperidine Urea | [¹⁸F]PF-9811 | Potent (not specified) | Human | [1][3] |

| Flurbiprofen Amide | Flu-AM4 | 13 (Ki) | Rat Brain | [4] |

Experimental Protocol: In-Vitro FAAH Inhibition Assay

This protocol outlines a typical method for determining the IC₅₀ of a candidate inhibitor using rat brain homogenates.

-

Preparation of Brain Homogenate:

-

Male Sprague-Dawley rat brains are rapidly dissected and homogenized in an assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is used for the assay.

-

Protein concentration is determined using a standard method like the Bradford assay.

-

-

Inhibition Assay:

-

Brain homogenate is pre-incubated with various concentrations of the test compound (e.g., a fluorinated 4-ANBP derivative) or vehicle control for a defined period (e.g., 60 minutes) at 37°C.[2]

-

The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]anandamide.

-

The reaction is allowed to proceed for a set time (e.g., 10 minutes) and is then terminated by the addition of an acidic stop solution (e.g., chloroform/methanol).

-

-

Quantification:

-

The mixture is centrifuged to separate the aqueous and organic phases.

-

The amount of hydrolyzed substrate is determined by measuring the radioactivity in the aqueous phase using liquid scintillation counting.

-

IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

-

Primary Target 2: Cannabinoid Receptors (CB1 & CB2)

Cannabinoid receptors, particularly the CB1 receptor, are abundantly expressed in the central nervous system and are implicated in a wide range of physiological and pathological processes.[5] Altered CB1 receptor function is associated with depression, schizophrenia, and obesity.[5] The CB2 receptor is primarily expressed on immune cells and is a target for neuroinflammatory and neurodegenerative diseases.[4]

Fluorinated 4-ANBP analogs can be designed as high-affinity agonists, antagonists, or inverse agonists for these receptors. When labeled with ¹⁸F, these ligands allow for the in-vivo mapping of receptor density and occupancy, which is crucial for understanding disease mechanisms and for the development of drugs targeting the endocannabinoid system.

Quantitative Data: Cannabinoid Receptor Ligands

The following table presents binding affinities (Kᵢ) for representative fluorinated ligands targeting cannabinoid receptors.

| Compound Class | Derivative Example | Target | Kᵢ (nM) | Target Species | Reference |

| 2-Oxoquinoline | [¹⁸F]-14 | CB2 | 3.4 (Kd) | Human (U87 cells) | [4] |

| HU-210 Analog | HU-210F | CB1/CB2 | Potent (not specified) | Not specified | [6] |

| Indole Sulfonylbenzamide | [¹⁸F]PipISB | CB1 | Potent (not specified) | Non-human primate | [5] |

Experimental Protocol: Radiosynthesis of a [¹⁸F]-Labeled Ligand

This protocol provides a general procedure for the radiosynthesis of an ¹⁸F-labeled tracer via nucleophilic substitution, a common method for this class of compounds.

-

¹⁸F-Fluoride Production and Activation:

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

-

It is then eluted into a reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

The solvent is removed by azeotropic distillation under a stream of nitrogen to yield the anhydrous, reactive [¹⁸F]KF/Kryptofix complex.

-

-

Radiofluorination Reaction:

-

A solution of the precursor molecule (e.g., a tosylate or mesylate derivative of the 4-ANBP analog) in an anhydrous solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]KF/Kryptofix complex.

-

The reaction mixture is heated at an elevated temperature (e.g., 110-120°C) for a specific duration (e.g., 15-20 minutes).[4]

-

-

Purification:

-

The crude reaction mixture is diluted and purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The HPLC fraction containing the desired [¹⁸F]-labeled product is collected.

-

-

Formulation:

-

The collected fraction is typically reformulated into a biocompatible solution (e.g., 10% ethanol in saline) for in-vivo administration. This is often achieved by trapping the product on a solid-phase extraction cartridge (e.g., C18), washing away the HPLC solvents, and eluting the final product with ethanol, followed by dilution with saline.

-

-

Quality Control:

-

The final product's radiochemical purity, chemical identity, and specific activity are confirmed using analytical HPLC and co-elution with a non-radioactive standard.

-

Conclusion and Future Outlook

Fluorinated 4-ANBP derivatives and their structural analogs represent a powerful class of molecular probes for neuroscience research and drug development. Their primary application as ¹⁸F-labeled PET tracers has provided unprecedented insight into the in-vivo function of the endocannabinoid system, particularly the roles of the FAAH enzyme and cannabinoid receptors. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to synthesize and evaluate novel imaging agents. Future research will likely focus on developing tracers with even higher affinity and selectivity, as well as improved pharmacokinetic properties, to further refine our understanding of the brain in health and disease.

References

- 1. PET Imaging of Solid Tumors with a G-Quadruplex-Targeting 18F-Labeled Peptide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

Forensic Significance of Despropionyl N-benzyl meta-fluoro norfentanyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl N-benzyl meta-fluoro norfentanyl, also known by its synonyms meta-fluoro Benzyl fentanyl and N-benzyl m-fluoro Norfentanyl, is a synthetic opioid and a close structural analog of fentanyl. Its emergence is of significant interest to the forensic science and drug development communities due to its role as a potential precursor in the clandestine synthesis of highly potent fluorinated fentanyl analogs. This technical guide provides a comprehensive overview of the forensic significance, analytical detection, and inferred metabolism of this compound, intended to aid researchers and professionals in its identification and in understanding its implications in the evolving landscape of novel psychoactive substances (NPS).

The chemical structure of Despropionyl N-benzyl meta-fluoro norfentanyl is characterized by a 4-anilinopiperidine core, with a benzyl group attached to the piperidine nitrogen and a fluoro-substituted phenyl group attached to the aniline nitrogen. Its molecular formula is C₂₁H₂₅FN₂O. The presence of the fluorine atom on the meta position of the phenyl ring is a key characteristic.

Forensic Significance

The primary forensic significance of Despropionyl N-benzyl meta-fluoro norfentanyl lies in its identification as a precursor for the synthesis of fluorofentanyl isomers.[1] The illicit production of fentanyl and its analogs often involves multi-step syntheses, and the identification of precursors and intermediates is crucial for law enforcement and forensic chemists to track manufacturing trends and sources. The detection of this compound in seized drug materials can indicate the intended synthesis of more potent and dangerous fluorinated fentanyl derivatives.

Furthermore, "Despropionyl meta-Fluorofentanyl" has been detected in human urine samples, highlighting its relevance in forensic toxicology.[2] Its presence in biological matrices can indicate exposure to either the precursor itself or as a potential metabolite of a larger parent compound, although the latter is less likely given its chemical structure.

Analytical Detection and Identification

The unambiguous identification of Despropionyl N-benzyl meta-fluoro norfentanyl in forensic samples is critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) are powerful analytical techniques for this purpose.

Quantitative Data

The following table summarizes the limits of detection (LOD) for various fentanyl analogs, providing a comparative context for the sensitivity required for their analysis. While specific quantitative data for Despropionyl N-benzyl meta-fluoro norfentanyl is not widely published in peer-reviewed literature, a technical note from a major analytical instrument manufacturer indicates its successful quantitative analysis in various matrices with a broad concentration range.[3]

| Compound | Limit of Detection (LOD) (ng/mL) in Urine | Reference |

| Fentanyl | 0.5 | [3] |

| Acetylfentanyl | 0.5 | [3] |

| Butyrylfentanyl | 0.5 | [3] |

| Carfentanil | 0.1 | [3] |

| Furanylfentanyl | 0.5 | [3] |

| Despropionyl Meta-Fluorofentanyl | Quantifiable from 10 pg/mL to 1000 ng/mL | [3] |

Experimental Protocols

The following protocol is based on established methods for the analysis of N-benzyl fluoro norfentanyl isomers.

-

Instrumentation: Agilent GC-MS system (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 170 °C, hold for 1 min.

-

Ramp 1: 8 °C/min to 190 °C.

-

Ramp 2: 18 °C/min to 293 °C, hold for 7.1 min.

-

Ramp 3: 50 °C/min to 325 °C, hold for 6.1 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 180 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50-550 amu.

This protocol is adapted from analytical reports for the analysis of N-benzyl-3F Norfentanyl.

-

Instrumentation: Agilent HPLC-TOF (6230B TOF with 1260 Infinity HPLC) or equivalent.

-

Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient:

-

Initial: 5% B.

-

0-4 min: Increase to 40% B.

-

4-6 min: Increase to 70% B.

-

6-11 min: Increase to 100% B, hold for 1 min.

-

12-13.7 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Drying Gas (N₂): 6 L/min at 325 °C.

-

Sheath Gas (N₂): 8 L/min at 325 °C.

-

Nebulizer: 25 psig.

-

Capillary Voltage: 4000 V.

-

Fragmentor Voltage: 175 V.

-

Mass Scan Range: 82-1000 amu.

Inferred Metabolic Pathway

Specific metabolic studies on Despropionyl N-benzyl meta-fluoro norfentanyl are not currently available in the public domain. However, based on the well-documented metabolism of other fluorofentanyl isomers, a probable metabolic pathway can be inferred. In vitro studies using human hepatocytes have shown that the primary metabolic routes for fluorofentanyl analogs are N-dealkylation and hydroxylation.

The following diagram illustrates the inferred metabolic pathway:

Inferred Synthesis Pathway

The logical workflow for its synthesis as a precursor is as follows:

Inferred Signaling Pathway

As a close structural analog of fentanyl, Despropionyl N-benzyl meta-fluoro norfentanyl is presumed to act as a µ-opioid receptor agonist. The general signaling pathway for µ-opioid receptor agonists is well-characterized. Binding of the agonist to the receptor initiates a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in the analgesic and other opioid-related effects.

The following diagram illustrates the general µ-opioid receptor signaling pathway:

Conclusion

Despropionyl N-benzyl meta-fluoro norfentanyl is a compound of significant forensic interest due to its role as a precursor in the synthesis of potent fluorinated fentanyl analogs and its detection in human biological samples. Its identification requires sophisticated analytical techniques such as GC-MS and LC-TOF-MS. While specific pharmacological and metabolic data for this compound are limited, its behavior can be reasonably inferred from the extensive research on related fentanyl analogs. Continued monitoring and research into such precursors are essential for understanding and combating the ongoing opioid crisis. This guide provides a foundational technical overview to support the efforts of researchers, scientists, and drug development professionals in this critical area.

References

The Opioid Receptor Activity of 4-Anilidopiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the opioid receptor activity of 4-anilidopiperidine (4-ANBP) analogs, a class of synthetic opioids that includes the potent analgesic fentanyl and its numerous derivatives. The structure-activity relationship (SAR) of these compounds is critical for the development of novel analgesics with improved therapeutic profiles and for understanding the pharmacological basis of their effects. This document provides a comprehensive overview of their binding affinities, functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors, and the experimental methodologies used for their evaluation.

Quantitative Opioid Receptor Activity Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of 4-ANBP analogs. This data allows for a comparative analysis of the potency and efficacy of these compounds at the different opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities (Ki) of 4-ANBP Analogs

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| Fentanyl | 0.3 - 1.4 | 18 - 134 | 130 - 3500 | [1][2][3] |

| Sufentanil | 0.02 - 0.15 | 10 - 18 | 70 - 1200 | [2] |

| Alfentanil | 0.4 - 1.1 | 120 - 450 | 5000 - 15000 | [2] |

| Remifentanil | 1.0 - 2.6 | 400 - 1200 | 4000 - 18000 | [2] |

| Carfentanil | 0.03 - 0.1 | 2 - 28 | 100 - 1200 | [2] |

| Lofentanil | 0.07 | 11 | 430 | [2] |

| Acetylfentanyl | ~30 | >10,000 | >10,000 | [1] |

| Butyrylfentanyl | ~1.9 | >10,000 | >10,000 | [1] |

| Furanylfentanyl | ~0.4 | >10,000 | >10,000 | [1] |

| Ocfentanil | ~0.8 | >10,000 | >10,000 | [1] |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: In Vitro Functional Activity of 4-ANBP Analogs

| Compound | Assay | Receptor | EC50 (nM) | Emax (% of DAMGO) | Reference |

| Fentanyl | GTPγS | µ | 10.3 - 32 | 88 - 113% | [1][4] |

| Fentanyl | β-arrestin 2 | µ | 14.3 - 120 | Partial to Full Agonist | [4][5] |

| Cyclopropylfentanyl | GTPγS | µ | 8.6 | 113% | [4] |

| Valerylfentanyl | GTPγS | µ | 179.8 | 60% | [4] |

| iBF | mini-Gi | µ | < DAMGO | ≈ DAMGO | [6] |

| 4F-iBF | mini-Gi | µ | ≈ DAMGO | > 4Cl-iBF | [6] |

| 4Cl-iBF | mini-Gi | µ | > 4F-iBF | < 4F-iBF | [6] |

| iBF | β-arrestin 2 | µ | > DAMGO | > 4F-iBF | [6] |

| 4F-iBF | β-arrestin 2 | µ | > iBF | < iBF | [6] |

Note: DAMGO is a potent and selective µ-opioid receptor agonist often used as a reference compound. EC50 and Emax values are highly dependent on the assay system and cell line used.

Table 3: In Vivo Analgesic Potency of 4-ANBP Analogs

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Fentanyl | Rat | Tail Withdrawal | 0.0105 | [7] |

| Fentanyl | Mouse | Hot Plate | 0.018 | [8] |

| Remifentanil | Mouse | Hot Plate | 0.73 | [7] |

| 4-Methylfentanyl | Rat | Tail Withdrawal | 0.0028 | [7] |

| Ocfentanil | Mouse | Hot Plate | 0.0077 | [8] |

| Acetylfentanyl | Mouse | Hot Plate | 0.021 | [8] |

| Furanylfentanyl | Mouse | Hot Plate | 0.02 (i.v.) | [8] |

| Acrylfentanyl | Mouse | Tail Pinch | = Fentanyl | [9] |

| Ocfentanyl | Mouse | Tail Pinch | > Fentanyl | [9] |

| Furanylfentanyl | Mouse | Tail Pinch | < Fentanyl | [9] |

Note: ED50 values are influenced by the route of administration, animal species, and the specific nociceptive test employed.

Key Experimental Protocols

Detailed methodologies for the principal assays used to characterize the opioid receptor activity of 4-ANBP analogs are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[10]

-

Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

-

Unlabeled competitor ligand (e.g., naloxone) to determine non-specific binding.

-

Test 4-ANBP analog.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Incubate a fixed amount of cell membrane protein with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor agonism.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.[11]

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test 4-ANBP analog and a reference agonist (e.g., DAMGO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of the test compound in the presence of GDP.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Upon agonist binding to the receptor, the associated G-protein exchanges GDP for [³⁵S]GTPγS.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound relative to a standard full agonist.[11]

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.

-

Materials:

-

Engineered cell line (e.g., HEK293 or CHO) co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).[11]

-

Test 4-ANBP analog and a reference agonist.

-

Cell culture medium and assay buffer.

-

Detection reagents for the specific reporter system (e.g., substrate for the enzyme to produce a luminescent or fluorescent signal).

-

-

Procedure:

-

Cells are plated in a microplate and treated with varying concentrations of the test compound.

-

Agonist binding to the receptor induces a conformational change that promotes the binding of the β-arrestin fusion protein.

-

The proximity of the receptor and β-arrestin due to recruitment leads to a measurable signal (e.g., light emission or fluorescence).

-

The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[11]

-

In Vivo Analgesia Assays

This test measures the latency of a nociceptive response to a thermal stimulus.

-

Apparatus: A heated plate with a controlled and uniform surface temperature.

-

Procedure:

-

A mouse or rat is placed on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

The test is performed before and after the administration of the 4-ANBP analog.

-

An increase in the response latency indicates an analgesic effect.

-

This assay also assesses the response to a thermal noxious stimulus.

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

The animal's tail is exposed to the heat source.

-

The time taken for the animal to flick or withdraw its tail from the heat is measured.

-

A cut-off time is employed to avoid tissue injury.

-

The test is conducted before and after drug administration.

-

An increase in the tail-flick latency is indicative of analgesia.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling cascades initiated by the activation of opioid receptors by 4-ANBP analogs and the general workflows for their in vitro and in vivo evaluation.

Caption: G-protein dependent signaling pathway of μ-opioid receptor activation.

Caption: β-arrestin mediated signaling and receptor regulation pathway.

Caption: General workflow for in vitro screening of 4-ANBP analogs.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of μ-Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 9. sfera.unife.it [sfera.unife.it]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Structural Elucidation of Meta-fluoro 4-ANBP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP, chemically known as N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is a synthetic compound structurally related to the 4-anilidopiperidine class of opioids.[1][2][3][4][5] As a derivative of 4-ANBP (4-anilino-N-benzylpiperidine), it is considered a fentanyl precursor.[1] Its structural similarity to potent analgesics makes it a compound of interest in pharmacological research and a target for forensic analysis. This guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, proposed analytical data, detailed experimental protocols for its synthesis and characterization, and relevant biological pathways.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine | [1] |

| Synonyms | m-Fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl | [1] |

| CAS Number | 131587-28-5 | [1][5] |

| Molecular Formula | C₁₈H₂₁FN₂ | [1][5] |

| Molecular Weight | 284.37 g/mol | [1][4][5] |

| Purity | ≥98% (commercially available) | [1][3] |

| λmax | 250 nm | [1] |

| Solubility | DMF: 25 mg/mL, DMSO: 50 mg/mL, Ethanol: 100 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |

Spectroscopic Data for Structural Elucidation

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar fentanyl analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Phenyl-H |

| 7.15 | dt | 1H | Ar-H (meta to F) |

| 6.50 - 6.30 | m | 3H | Ar-H (ortho and para to F) |

| 3.55 | s | 2H | -CH₂-Ph |

| 3.40 | m | 1H | Piperidine-H (C4) |

| 2.90 | d | 2H | Piperidine-H (C2/C6 axial) |

| 2.20 | t | 2H | Piperidine-H (C2/C6 equatorial) |

| 2.00 | d | 2H | Piperidine-H (C3/C5 axial) |

| 1.60 | qd | 2H | Piperidine-H (C3/C5 equatorial) |

¹³C NMR (100 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 (d, J = 243 Hz) | C-F |

| 148.0 (d, J = 10 Hz) | Ar-C (C-N) |

| 138.0 | Phenyl-C (quaternary) |

| 130.0 (d, J = 10 Hz) | Ar-CH |

| 129.0 | Phenyl-CH |

| 128.2 | Phenyl-CH |

| 127.0 | Phenyl-CH |

| 108.0 (d, J = 2 Hz) | Ar-CH |

| 104.0 (d, J = 21 Hz) | Ar-CH |

| 99.0 (d, J = 25 Hz) | Ar-CH |

| 63.0 | -CH₂-Ph |

| 52.5 | Piperidine-C (C2/C6) |

| 51.0 | Piperidine-C (C4) |

| 32.0 | Piperidine-C (C3/C5) |

¹⁹F NMR (376 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity |

| -113.0 | m |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

| m/z | Proposed Fragment |

| 284 | [M]⁺ |

| 193 | [M - C₇H₇]⁺ |

| 179 | [M - C₆H₅CH₂]⁺ |

| 112 | [C₆H₅FN]⁺ |

| 91 | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3300 | N-H Stretch (secondary amine) |

| 3100 - 3000 | C-H Stretch (aromatic) |

| 2950 - 2800 | C-H Stretch (aliphatic) |

| 1600, 1580, 1500 | C=C Stretch (aromatic) |

| 1250 - 1200 | C-N Stretch (aromatic amine) |

| 1200 - 1150 | C-F Stretch |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route based on known methods for producing fentanyl precursors.[6]

Reaction Scheme: Reductive amination of 1-benzyl-4-piperidone with 3-fluoroaniline.

Materials:

-

1-benzyl-4-piperidone

-

3-fluoroaniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane, add 3-fluoroaniline (1.1 eq) and glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a crystalline solid.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all signals.

-

Assign the peaks in all spectra to the corresponding atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a 1 mg/mL solution of this compound in methanol.

-

Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 15°C/min, and holding for 5 minutes.

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a range of m/z 40-500.

-

Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy:

-

Prepare a sample by either creating a KBr pellet containing a small amount of the solid compound or by dissolving the compound in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context: Opioid Receptor Signaling

This compound is presumed to interact with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Caption: Opioid receptor signaling pathway.

Workflow for Structural Elucidation

The structural elucidation of a novel or uncharacterized compound like this compound follows a logical workflow, integrating various analytical techniques to piece together its molecular structure.

Caption: Workflow for structural elucidation.

References

Methodological & Application

Application Note: Quantification of Meta-fluoro 4-ANBP in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Meta-fluoro 4-ANBP (N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in research, clinical, and forensic toxicology settings for the analysis of novel psychoactive substances.

Introduction

This compound is a synthetic opioid analog, structurally related to fentanyl and its derivatives. The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories, requiring the development of robust and sensitive analytical methods for their detection and quantification.[1][2] LC-MS/MS has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and wide dynamic range.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be adapted for other biological matrices.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (50 ng/mL this compound-d5 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v) and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution profile.

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 20% B

-

6.1-8 min: 20% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The MRM transitions were optimized by infusing a standard solution of this compound.

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 4000 V

-

Gas Temperature: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 20 psi

Table 1: Optimized MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |

| This compound | 285.2 | 110.1 (Quantifier) | 35 | 50 |

| 285.2 | 91.1 (Qualifier) | 40 | 50 | |

| This compound-d5 | 290.2 | 110.1 | 35 | 50 |

Note: The fragmentation of fentanyl analogs often involves cleavage at the bonds adjacent to the nitrogen atoms.[4][5] The proposed transitions for this compound are based on the predicted fragmentation pattern, where the precursor ion is the protonated molecule [M+H]+, and the product ions correspond to the fluorophenylamine moiety and the tropylium ion from the benzyl group.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity, accuracy, and precision for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard compensated for any matrix effects.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 ng/mL |

| Accuracy at LLOQ, LQC, MQC, HQC | 95.2% - 103.5% |

| Precision at LLOQ, LQC, MQC, HQC | < 10% RSD |

| Recovery | > 85% |

| Matrix Effect | Compensated by internal standard |

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Caption: Simplified proposed signaling pathway of this compound via opioid receptor activation.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis and can be a valuable tool for researchers, toxicologists, and drug development professionals studying the pharmacokinetics and prevalence of this novel synthetic opioid.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic opioid analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Application Note and Protocol for the GC-MS Analysis of 4-Aminobiphenyl (4-ABP) and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is a known human carcinogen, often found as a contaminant in various industrial products and environmental samples. Its isomers, 2-aminobiphenyl (2-ABP) and 3-aminobiphenyl (3-ABP), while having similar chemical structures, exhibit different toxicological profiles. Therefore, the accurate identification and quantification of these isomers are of great significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the structural similarity of aminobiphenyl isomers presents a challenge for their chromatographic separation.[1][2]

This application note provides a detailed protocol for the analysis of 4-aminobiphenyl and its isomers using GC-MS, with a focus on a derivatization method to enhance separation and detection. The protocol is intended for researchers and scientists involved in analytical chemistry, toxicology, and drug development.

Experimental Protocols

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, chemical mixtures). A general procedure for extracting aminobiphenyls from a liquid sample is outlined below.

Materials:

-

Hexane

-

Sodium hydroxide (NaOH) solution (0.05 N)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a known volume of the liquid sample in a centrifuge tube, add an internal standard (e.g., d9-4-ABP).[3]

-

Adjust the pH of the sample to basic conditions using the NaOH solution.

-

Add a suitable volume of hexane for liquid-liquid extraction.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.

Derivatization

Derivatization is a crucial step to improve the volatility and chromatographic properties of the aminobiphenyl isomers, leading to better separation and sensitivity.[4] Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for amines.[3][4][[“]][6][7]

Materials:

-

Pentafluoropropionic anhydride (PFPA)

-

Trimethylamine or Tetrahydrofuran (THF)

-

Heating block or water bath

-

GC vials with inserts

Protocol:

-

To the dried extract in a GC vial insert, add a small volume of a suitable solvent like trimethylamine or THF.[3][4]

-

Add an excess of PFPA to the vial.[4]

-

Seal the vial and heat at 60-70°C for 20-30 minutes.[4]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column, such as a DB-5MS or Rxi-35Sil MS, is recommended.[4][8]

GC Conditions (Example):

-

Column: Rxi-35Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

-

Injector Temperature: 280 °C[8]

-

Injection Mode: Splitless[9]

-

Oven Temperature Program:

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min[8]

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C[8]

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

-

Quantitation Ions: Specific ions for the derivatized isomers should be selected based on their mass spectra. For the PFPA derivatives of aminobiphenyls, the molecular ion and characteristic fragment ions would be monitored. For underivatized aminobiphenyls, a quantitation ion of m/z 169 is often used.[8]

Data Presentation

The following table summarizes typical quantitative data for the GC-MS analysis of aminobiphenyl isomers. Note that these values can vary depending on the specific instrumentation and experimental conditions.

| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |

| 2-Aminobiphenyl (as PFPA derivative) | ~9.892 | - | - | >0.99[1][2][10] |

| 3-Aminobiphenyl (as PFPA derivative) | - | 0.30 pg on-column[6] | - | >0.99[1][2][10] |

| 4-Aminobiphenyl (as PFPA derivative) | ~12.154 | 0.24 pg on-column[6] | - | >0.99[1][2][10] |

Retention times are based on an example chromatogram and will vary with the GC method.[8] LOD for 3-ABP and 4-ABP are for the underivatized compounds.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of 4-ANBP isomers.

Caption: Workflow for the analysis of aminobiphenyl isomers.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of 4-aminobiphenyl and its isomers. The use of derivatization with PFPA is highlighted as a key step to achieve successful chromatographic separation and sensitive detection. The provided experimental parameters and workflow can be adapted by researchers to suit their specific analytical needs for the determination of these important compounds. Method validation, including the determination of linearity, limits of detection and quantification, and accuracy, should be performed in the user's laboratory to ensure data quality.[11][12][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. Analysis of 4-aminobiphenyl hemoglobin adducts in smokers and nonsmokers by pseudo capillary on-column gas chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Restek - Chromatograms [restek.com]

- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. chemrxiv.org [chemrxiv.org]

Application Note: High-Resolution Mass Spectrometry of Meta-fluoro 4-ANBP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP (also known as m-fluoro 4-ANBP or Despropionyl N-benzyl meta-fluoro norfentanyl) is an analytical reference standard with a chemical structure similar to known opioids.[1][2][3] It is identified as a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[1] Given its structural similarity to potent opioids, sensitive and selective detection methods are crucial for its identification in various matrices, including forensic samples and pharmaceutical process monitoring. High-resolution mass spectrometry (HRMS) offers the necessary specificity and sensitivity for the unambiguous identification and quantification of such emerging psychoactive substances and synthetic impurities.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using a liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS).

Chemical Information

| Property | Value | Reference |

| Formal Name | N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine | [1] |

| CAS Number | 131587-28-5 | [1] |

| Molecular Formula | C18H21FN2 | [1] |

| Formula Weight | 284.4 | [1] |

| Purity | ≥98% | [1] |

| λmax | 250 nm | [1] |

| Synonyms | m-fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl | [1] |

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for the analysis of reference standards. For more complex matrices such as biological fluids, a protein precipitation or solid-phase extraction (SPE) may be necessary.

Materials:

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

Protocol for Standard Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.

-

For calibration standards, perform serial dilutions of the working solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Acidify the final solutions with 0.1% formic acid to improve ionization.

-

Filter the solutions through a 0.22 µm syringe filter before injection.

Liquid Chromatography

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

Parameters:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

-

Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with Electrospray Ionization (ESI)

Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | Data-Dependent MS/MS (Auto-MS/MS) |

| MS Scan Range | m/z 50-600 |

| MS/MS Scan Range | m/z 50-400 |

| Collision Energy | Ramped from 10 to 40 eV |

| Lock Mass | Leucine enkephalin (m/z 556.2771) for internal calibration |

Data Presentation

Expected HRMS Data

| Parameter | Expected Value |

| [M+H]+ (Exact Mass) | 285.1761 |

| Retention Time | ~4.5 minutes (dependent on specific LC conditions) |

Predicted Fragmentation Pattern

The following table outlines the predicted major fragment ions for this compound based on common fragmentation pathways for similar structures.

| Fragment Ion | Proposed Structure | Predicted m/z |

| C7H7+ | Tropylium ion | 91.0542 |

| C6H6FN+ | Fluorophenylaminium ion | 111.0499 |

| C11H15N+ | Benzylpiperidinyl fragment | 161.1204 |

| C12H16FN2+ | [M+H - C6H5CH2]+ | 207.1301 |

Visualizations

Caption: Experimental workflow for the HRMS analysis of this compound.

Caption: Representative μ-opioid receptor signaling pathway.

Discussion

The described method provides a robust and sensitive approach for the detection and identification of this compound. The use of high-resolution mass spectrometry allows for the determination of the exact mass of the protonated molecule ([M+H]+) with high accuracy, a key factor in identifying unknown compounds and distinguishing between isobaric interferences.[7] The fragmentation pattern obtained through data-dependent MS/MS provides structural information that further confirms the identity of the analyte. This untargeted screening approach is particularly valuable for the analysis of designer drugs and their metabolites, as it does not rely on pre-existing spectral libraries which may not contain data for novel compounds.[4][8] The structural similarity of this compound to fentanyl analogs suggests that it may act as an agonist at opioid receptors, modulating downstream signaling pathways to produce physiological effects. The provided diagram illustrates a typical signaling cascade initiated by the activation of μ-opioid receptors.

Conclusion

This application note details a comprehensive high-resolution mass spectrometry protocol for the analysis of this compound. The combination of liquid chromatography with QTOF-MS provides the necessary selectivity and sensitivity for the unambiguous identification of this compound. The methodologies and data presented can be adapted by researchers in forensic science, toxicology, and pharmaceutical development for the analysis of this compound and other emerging synthetic compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [cnreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering | RTI [rti.org]